molecular formula C24H18ClF2N3O2S B2824326 N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1226459-52-4

N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2824326
CAS No.: 1226459-52-4
M. Wt: 485.93
InChI Key: FPBQWAWEEFAHMK-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A central 1H-imidazole ring substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and phenyl groups, respectively.
  • A thioacetamide linker (-S-CH2-C=O) connecting the imidazole core to a 3-chlorophenyl moiety.

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the 3-chlorophenyl substituent may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O2S/c25-17-7-4-8-18(13-17)29-22(31)15-33-24-28-14-21(16-5-2-1-3-6-16)30(24)19-9-11-20(12-10-19)32-23(26)27/h1-14,23H,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBQWAWEEFAHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against structurally related imidazole and acetamide derivatives (Table 1).

Table 1: Comparison of Key Structural Features and Properties

Compound Name Key Substituents Melting Point (°C) Notable Properties/Activities Reference
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide 4-(difluoromethoxy)phenyl, 3-chlorophenyl Not reported Hypothesized enzyme inhibition -
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl, benzodiazolyl 198–200 α-Glucosidase inhibition (docking studies)
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide Not reported Monomer for polyimide synthesis
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 459–461 Structural analog to benzylpenicillin
Cyazofamid p-Tolyl, cyano, sulfonamide Not reported Agricultural fungicide
Key Observations:

The difluoromethoxy group in the target compound may offer superior metabolic stability compared to methoxy or methyl groups in analogs like 9d or 9e .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for analogs in and , involving coupling reactions (e.g., carbodiimide-mediated amide bond formation) and reflux conditions .
  • Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound’s imidazole core and thioether linkage suggest pharmaceutical applications .

Crystallographic and Conformational Insights :

  • In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between aromatic rings (61.8°) influences molecular packing and hydrogen bonding. The target compound’s thioacetamide linker may adopt distinct conformations, affecting solubility and intermolecular interactions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

Answer:
Synthesis optimization involves multi-step reactions requiring precise control of reaction conditions (e.g., inert atmosphere, temperature gradients) and purification methods. Key steps include:

  • Reagent stoichiometry : Ensuring molar ratios align with reaction mechanisms (e.g., imidazole ring formation).
  • Purification : Column chromatography or recrystallization to isolate the product from by-products .
  • Catalyst selection : Transition-metal catalysts or bases (e.g., K₂CO₃) to enhance reaction efficiency .
    Yield improvements may require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and reaction time .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl, difluoromethoxy groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (485.93 g/mol) and fragmentation patterns .
  • X-ray crystallography : SHELX software for resolving crystal structures and confirming stereochemistry .
  • Computational analysis : Multiwfn for electron density mapping and electrostatic potential surfaces .

Advanced: How should researchers design experiments to evaluate its biological activity against therapeutic targets?

Answer:

  • Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., COX inhibition for imidazole derivatives) .
  • In vitro assays :
    • Enzyme inhibition (IC₅₀ determination) using fluorogenic substrates.
    • Cell viability assays (e.g., MTT) for cytotoxicity profiling .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Answer:
Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) before testing .
  • Assay variability : Standardize protocols (e.g., incubation time, cell lines) and replicate experiments across labs.
  • Structural confirmation : Re-analyze batches with NMR/X-ray to rule out degradation or isomerization .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing difluoromethoxy with methoxy) to assess impact on activity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify critical binding motifs (e.g., thioacetamide moiety) .
  • Data correlation : Compare bioactivity (e.g., IC₅₀) with electronic properties (HOMO/LUMO) calculated via DFT .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding poses with targets (e.g., kinases) using software like Schrödinger Suite.
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over time .
  • ADMET prediction : SwissADME to estimate logP, solubility, and bioavailability .

Advanced: What methodologies are used to assess its pharmacokinetic properties?

Answer:

  • Lipophilicity : Measure logP via shake-flask method or HPLC retention time .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Advanced: How can researchers address low solubility in preclinical testing?

Answer:

  • Co-solvents : Use DMSO/PEG mixtures to enhance solubility while minimizing cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
  • Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility .

Advanced: What challenges arise in crystallographic studies, and how are they mitigated?

Answer:

  • Crystal growth : Optimize solvent evaporation rates or use vapor diffusion.
  • Data refinement : SHELXL for resolving disordered atoms (e.g., flexible difluoromethoxy group) .
  • Twinned crystals : Apply TWINLAW in SHELX to deconvolute overlapping reflections .

Advanced: What approaches elucidate its mechanism of action at the molecular level?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets.
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes in cellular models .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .

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